molecular formula C8H12O3 B6223161 4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2385547-62-4

4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6223161
CAS No.: 2385547-62-4
M. Wt: 156.18 g/mol
InChI Key: DUYOQSIMSQNOON-UHFFFAOYSA-N
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Description

4-methoxybicyclo[310]hexane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a methoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the methoxy and carboxylic acid groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or ketones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxybicyclo[310]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid: Another bicyclic compound with similar functional groups but a different ring structure.

    Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid: Contains two carboxylic acid groups and a different bicyclic framework.

Uniqueness

4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both methoxy and carboxylic acid groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a bicyclic ring system, and the introduction of a carboxylic acid group.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2-bromo-1-cyclopentene", "sodium hydride", "diethyl ether", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group in 4-methoxyphenylacetic acid using acetic anhydride and sulfuric acid to form the corresponding acetic ester.", "Step 2: Treatment of the acetic ester with sodium hydride in diethyl ether to form the corresponding carbanion.", "Step 3: Reaction of the carbanion with 2-bromo-1-cyclopentene to form the bicyclic intermediate.", "Step 4: Hydrolysis of the ester group in the intermediate using sodium bicarbonate and water to form the corresponding carboxylic acid.", "Step 5: Neutralization of the carboxylic acid using sodium hydroxide and precipitation of the product using hydrochloric acid and sodium chloride." ] }

CAS No.

2385547-62-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-11-6-2-3-8(7(9)10)4-5(6)8/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

DUYOQSIMSQNOON-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(C1C2)C(=O)O

Purity

95

Origin of Product

United States

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